

# Cefuroxime-d3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Cefuroxime-d3	
Cat. No.:	B3025872	Get Quote

This technical guide provides an in-depth overview of **Cefuroxime-d3**, a deuterated analog of the second-generation cephalosporin antibiotic, Cefuroxime. This document is intended for researchers, scientists, and professionals in drug development, offering essential data, experimental methodologies, and a summary of the parent compound's mechanism of action.

#### **Core Data and Physicochemical Properties**

**Cefuroxime-d3** is primarily utilized as an internal standard in analytical and bioanalytical assays for the precise quantification of Cefuroxime in various biological matrices. Its isotopic labeling ensures similar chemical and physical behavior to the unlabeled parent compound, Cefuroxime, while allowing for distinct detection by mass spectrometry.

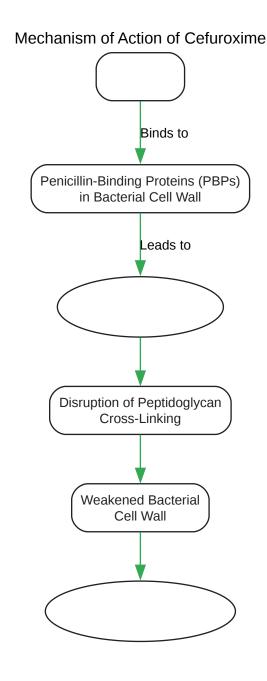


Property	Value
CAS Number	1803240-98-3[1][2][3][4][5]
Molecular Formula	C16H13D3N4O8S[1][2][4][5][6]
Molecular Weight	427.40 g/mol [1][2][4][5][6]
Synonyms	(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7- [[(2Z)-2-furanyl(methoxy-d3- imino)acetyl]amino]-8-oxo-5-thia-1- azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Form	Solid[1]
Solubility	Slightly soluble in DMSO and Methanol[1][2]
Storage Temperature	-20°C[3]

#### **Mechanism of Action of Cefuroxime**

As **Cefuroxime-d3** is a stable isotope-labeled version of Cefuroxime, it is the mechanism of the parent compound that is of biological relevance. Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This action is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2] The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, which are critical components of the bacterial cell wall. This leads to a compromised and defective cell wall, ultimately resulting in bacterial cell lysis and death.[1][2] Cefuroxime is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1]





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Mechanism of Action of Cefuroxime

# Experimental Protocols: Quantification of Cefuroxime in Human Plasma using LC-MS/MS



The following is a representative protocol for the quantification of Cefuroxime in human plasma using **Cefuroxime-d3** as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

### **Preparation of Stock and Working Solutions**

- Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime in a suitable solvent such as methanol.
- **Cefuroxime-d3** (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve **Cefuroxime-d3** in methanol.
- Working Solutions: Prepare serial dilutions of the Cefuroxime stock solution with a mixture of methanol and water to create calibration standards. Prepare a working solution of Cefuroxime-d3 by diluting the stock solution.

#### **Sample Preparation (Protein Precipitation)**

- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of the Cefuroxime-d3 working solution and vortex briefly.
- Add 300 μL of ice-cold methanol to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

#### **LC-MS/MS Conditions**

- Liquid Chromatography (LC):
  - Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 μm).



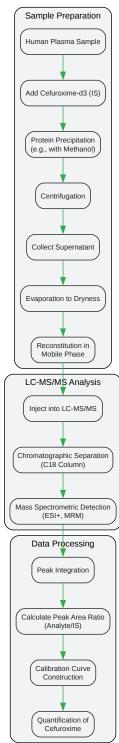
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray Ionization (ESI) in positive mode.
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Cefuroxime: Monitor the appropriate precursor to product ion transition (e.g., m/z 425.1
       → 207.1).
    - Cefuroxime-d3: Monitor the appropriate precursor to product ion transition (e.g., m/z 428.1 → 210.1).
  - Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

### **Data Analysis**

- Construct a calibration curve by plotting the peak area ratio of Cefuroxime to Cefuroxime-d3
  against the nominal concentration of the calibration standards.
- Use a weighted linear regression to fit the calibration curve.
- Determine the concentration of Cefuroxime in the unknown samples by interpolating their peak area ratios from the calibration curve.



Experimental Workflow for Cefuroxime Quantification



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Workflow for Cefuroxime Quantification



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